4-(Propane-1-sulfonyl)phenol CAS 97763-65-8 physicochemical properties
4-(Propane-1-sulfonyl)phenol CAS 97763-65-8 physicochemical properties
An In-Depth Technical Guide to the Physicochemical Properties of 4-(Propane-1-sulfonyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling 4-(Propane-1-sulfonyl)phenol
4-(Propane-1-sulfonyl)phenol is a bifunctional organic molecule that has garnered interest within the realms of medicinal chemistry and materials science. As a derivative of phenol, it possesses a hydroxyl group directly attached to a benzene ring, which imparts characteristic acidic properties and reactivity. The introduction of a propane-1-sulfonyl moiety at the para position significantly modulates these properties. The electron-withdrawing nature of the sulfonyl group enhances the acidity of the phenolic proton and influences the molecule's overall polarity, solubility, and potential for intermolecular interactions. This guide provides a comprehensive analysis of the core physicochemical properties of 4-(Propane-1-sulfonyl)phenol, offering a foundational understanding for its application in research and development. It is important to note that while the user provided CAS number 97763-65-8, the structure for 4-(Propane-1-sulfonyl)phenol is more commonly associated with CAS number 148038-16-8, which will be used as the primary identifier in this document.[1]
Molecular Identity and Structural Elucidation
A molecule's identity and its three-dimensional arrangement are the bedrock upon which its chemical behavior is built. Understanding these features is the first step in predicting reactivity, designing experiments, and interpreting results.
Chemical Structure
The structure of 4-(Propane-1-sulfonyl)phenol consists of a central phenyl ring substituted with a hydroxyl (-OH) group and a propane-1-sulfonyl (-SO₂CH₂CH₂CH₃) group at positions 1 and 4, respectively.
Caption: Chemical structure of 4-(Propane-1-sulfonyl)phenol.
Key Identifiers
| Identifier | Value | Source |
| IUPAC Name | 4-(Propane-1-sulfonyl)phenol | - |
| CAS Number | 148038-16-8 | [1] |
| Molecular Formula | C₉H₁₂O₃S | [1] |
| Molecular Weight | 200.25 g/mol | [1] |
| SMILES | CCCS(=O)(=O)c1ccc(O)cc1 | [1] |
Core Physicochemical Properties: A Quantitative Overview
The utility of a chemical compound is largely dictated by its physical and chemical properties. These parameters influence its solubility, stability, permeability across biological membranes, and interaction with other molecules. While experimental data for 4-(Propane-1-sulfonyl)phenol is limited, we can infer many of its properties from structurally analogous compounds and computational predictions.
| Property | Value / Range | Method / Comments |
| Melting Point | Not experimentally determined. Expected to be a solid at room temperature. | Based on similar structures like 4-(Methylsulfonyl)phenol and other substituted phenols which are solids.[2][3] |
| Boiling Point | Not experimentally determined. Expected to be >200 °C. | High due to polarity and potential for hydrogen bonding. |
| pKa | Estimated: ~8.0 - 8.5 | The electron-withdrawing sulfonyl group lowers the pKa relative to phenol (~9.9). For comparison, the pKa of 4-(4-hydroxyphenyl)sulfonylphenol is 8.20.[4] |
| logP (Octanol/Water) | Not experimentally determined. Predicted to be moderately lipophilic. | The propyl chain increases lipophilicity, while the sulfonyl and hydroxyl groups increase hydrophilicity. |
| Water Solubility | Not experimentally determined. Expected to have low to moderate solubility. | The polar functional groups will aid solubility, but the aromatic ring and alkyl chain will limit it. Solubility is expected to increase in alkaline solutions due to deprotonation of the phenol. |
Analytical Characterization: Spectroscopic Signature
Spectroscopic techniques are indispensable for confirming the identity and purity of a compound. Below are the predicted spectral characteristics for 4-(Propane-1-sulfonyl)phenol based on its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.
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Aromatic Protons: Two doublets in the aromatic region (~7.0-8.0 ppm), characteristic of a para-substituted benzene ring (an AA'BB' system). The protons ortho to the electron-withdrawing sulfonyl group will be shifted downfield compared to those ortho to the hydroxyl group.
-
Phenolic Proton (-OH): A broad singlet that can appear over a wide chemical shift range (typically 4-8 ppm), which is concentration-dependent and will exchange with D₂O.[5][6]
-
Propyl Protons (-CH₂CH₂CH₃): Three distinct signals are expected: a triplet for the terminal methyl group (~0.9 ppm), a multiplet (sextet) for the central methylene group (~1.7 ppm), and a triplet for the methylene group attached to the sulfur atom (~3.1 ppm).
-
-
¹³C NMR: The carbon NMR spectrum will complement the ¹H NMR data.
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Aromatic Carbons: Four signals are expected for the benzene ring due to symmetry. The carbon bearing the hydroxyl group will be shifted downfield (~155-160 ppm), and the carbon attached to the sulfonyl group will also be significantly shifted.
-
Propyl Carbons: Three signals corresponding to the three distinct carbon atoms of the propyl chain.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.[6]
-
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl group will be observed just below 3000 cm⁻¹.
-
S=O Stretches: Two strong, characteristic absorption bands are expected for the sulfonyl group: an asymmetric stretch around 1350-1300 cm⁻¹ and a symmetric stretch around 1160-1120 cm⁻¹.[7]
-
C=C Stretches: Aromatic ring stretching vibrations will produce several peaks in the 1600-1450 cm⁻¹ region.
Synthetic Considerations
While a specific, published synthesis for 4-(Propane-1-sulfonyl)phenol was not identified, a plausible synthetic route can be proposed based on established organic chemistry principles. A common method for forming aryl sulfones is through the Friedel-Crafts reaction.
Caption: Proposed synthetic workflow for 4-(Propane-1-sulfonyl)phenol.
This electrophilic aromatic substitution would involve reacting phenol with propane-1-sulfonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The hydroxyl group of phenol is an ortho-, para-director; therefore, a mixture of ortho and para isomers is expected, with the para product often being the major isomer due to reduced steric hindrance. Purification would then be required to isolate the desired 4-(Propane-1-sulfonyl)phenol.
Experimental Protocol: pKa Determination
The acidity of the phenolic proton (pKa) is a critical parameter, especially in drug development, as it influences ionization state at physiological pH. A standard method for its determination is through UV-Vis spectrophotometric titration.
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Causality and Self-Validation: This protocol is self-validating because the data analysis relies on fitting the experimental absorbance values to the theoretical Henderson-Hasselbalch equation. A good fit, indicated by a high correlation coefficient (R²), provides confidence in the determined pKa value. The inflection point of the resulting sigmoidal curve directly corresponds to the pKa, providing a clear and verifiable endpoint.
Safety and Handling
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Phenolic Compounds: Phenols can be corrosive and may cause skin and eye irritation or burns. Some are toxic upon ingestion, inhalation, or skin absorption.[8]
-
Aryl Sulfones: Generally considered to be of low toxicity, but some substituted analogs can cause irritation.
-
General Precautions: It is prudent to handle 4-(Propane-1-sulfonyl)phenol with standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.
Conclusion
4-(Propane-1-sulfonyl)phenol is a molecule defined by the interplay between its electron-donating hydroxyl group and its electron-withdrawing sulfonyl group. This structural arrangement results in a moderately acidic phenol with a balance of hydrophilic and lipophilic character. While comprehensive experimental data is sparse, this guide has synthesized predicted properties based on established chemical principles and data from analogous structures. The provided spectroscopic predictions, synthetic strategy, and experimental protocols offer a robust framework for researchers and scientists to begin their work with this compound. As with any chemical entity in the early stages of investigation, further empirical validation of these properties is a crucial next step in unlocking its full potential in drug discovery and materials science.
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